CAY10602

描述

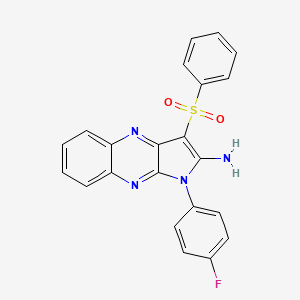

Structure

3D Structure

属性

IUPAC Name |

3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFVFDHRYKBBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365601 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374922-43-7 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enzymatic and Cellular Mechanisms of CAY10602: A Sirtuin 1 Activator with Anti-Inflammatory and Metabolic Modulating Properties

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of CAY10602, a potent small-molecule activator of Sirtuin 1 (SIRT1). This compound has demonstrated significant anti-inflammatory and metabolic-modulating effects in various in vitro models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT1 activation.

Core Mechanism: Allosteric Activation of SIRT1

This compound functions as a direct activator of SIRT1, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1] SIRT1 plays a crucial role in regulating a wide array of cellular processes, including inflammation, metabolism, and cellular stress response, through the deacetylation of numerous protein targets. The activation of SIRT1 by this compound is thought to occur through an allosteric mechanism, enhancing the enzyme's catalytic efficiency.

Attenuation of Inflammatory Responses

A key and well-documented activity of this compound is its ability to suppress inflammatory responses. Specifically, this compound dose-dependently inhibits the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human THP-1 monocytic cells.[1] This anti-inflammatory effect is directly linked to the activation of SIRT1, which is known to deacetylate and consequently inhibit the activity of the NF-κB p65 subunit, a master regulator of inflammatory gene expression.

Quantitative Analysis of TNF-α Suppression

| Cell Line | Inducer | This compound Concentration | TNF-α Inhibition |

| THP-1 | LPS | 20 µM | Significant |

| THP-1 | LPS | 60 µM | Strong |

Modulation of Metabolic Pathways

In addition to its anti-inflammatory properties, this compound has been shown to influence cellular metabolic processes. As a SIRT1 activator, it is implicated in pathways that enhance fatty acid mobilization and have potential anti-obesity and anti-diabetic properties. While specific quantitative data on the direct effect of this compound on lipolysis from primary literature is not available in the immediate search results, its role as a SIRT1 activator suggests a mechanism involving the deacetylation of key metabolic regulators.

Experimental Methodologies

SIRT1 Enzymatic Activation Assay (General Protocol)

The activation of SIRT1 by this compound is typically confirmed using a direct enzymatic assay. A common method involves a two-step fluorometric assay:

-

Deacetylation Reaction: Recombinant human SIRT1 is incubated with a fluorogenic acetylated peptide substrate and NAD+. In the presence of an activator like this compound, the rate of deacetylation is increased.

-

Developer Step: A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Detection: The fluorescence is measured using a plate reader, with an increase in fluorescence corresponding to higher SIRT1 activity.

Experimental Workflow: SIRT1 Activation Assay

Caption: General workflow for a SIRT1 enzymatic activation assay.

TNF-α Release Assay in THP-1 Cells

This cell-based assay quantifies the anti-inflammatory effect of this compound.

-

Cell Culture: Human THP-1 monocytic cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

-

Incubation: The cells are incubated to allow for the production and release of TNF-α.

-

Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway: this compound-Mediated Inhibition of TNF-α

Caption: this compound activates SIRT1, leading to the deacetylation of NF-κB and subsequent inhibition of TNF-α production.

Adipocyte Lipolysis Assay (General Protocol)

To assess the metabolic effects of this compound, a lipolysis assay using differentiated adipocytes (e.g., 3T3-L1 cells) can be performed.

-

Adipocyte Differentiation: Preadipocytes are differentiated into mature adipocytes, which accumulate lipid droplets.

-

Treatment: Differentiated adipocytes are treated with this compound or control compounds.

-

Lipolysis Induction: Lipolysis can be stimulated with an agent like isoproterenol.

-

Glycerol (B35011) Measurement: The amount of glycerol released into the culture medium, a product of triglyceride breakdown, is quantified using a colorimetric or fluorometric assay. An increase in glycerol release indicates enhanced lipolysis.

Summary

This compound is a valuable research tool for investigating the therapeutic potential of SIRT1 activation. Its well-defined mechanism of action, involving the direct activation of SIRT1, leads to potent anti-inflammatory effects through the suppression of the NF-κB signaling pathway. Furthermore, its role as a SIRT1 activator suggests its utility in studying metabolic regulation, particularly in the context of lipid metabolism. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other SIRT1-modulating compounds.

References

CAY10602: A Technical Guide to its Role in NF-κB Pathway Suppression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of CAY10602 in the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action: Indirect Inhibition via SIRT1 Activation

This compound is a potent activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2] Its role in suppressing the NF-κB pathway is not through direct inhibition of NF-κB components, but rather through the activation of SIRT1.[1][3][4]

The primary mechanism involves the deacetylation of the p65 subunit of NF-κB (also known as RelA) by activated SIRT1.[1][3] Acetylation of p65, particularly at lysine (B10760008) 310, is a critical post-translational modification that enhances NF-κB transcriptional activity. By removing this acetyl group, SIRT1 effectively reduces the ability of NF-κB to promote the transcription of pro-inflammatory genes, such as Tumor Necrosis Factor-alpha (TNF-α).[1][5] This targeted deacetylation leads to a dampening of the inflammatory response orchestrated by the NF-κB pathway.

Quantitative Data

The primary quantitative data available for this compound demonstrates its efficacy in suppressing the downstream effects of NF-κB activation, namely the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.

| Cell Line | Stimulant | Compound | Concentration (µM) | Effect on TNF-α Release | Reference |

| THP-1 | LPS | This compound | 20 | Strong Suppression | [2] |

| THP-1 | LPS | This compound | 60 | Strong Suppression | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Figure 1: this compound-mediated suppression of the NF-κB pathway.

Experimental Workflow

Figure 2: Workflow for evaluating this compound's effect on NF-κB.

Experimental Protocols

TNF-α Release Assay in THP-1 Cells

This protocol is designed to quantify the effect of this compound on the secretion of TNF-α from LPS-stimulated THP-1 cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate.[6]

-

(Optional) For differentiation into macrophage-like cells, treat with PMA (e.g., 20 ng/mL) for 48 hours.[7] After differentiation, wash the cells and incubate in fresh, PMA-free medium for 24 hours before treatment.[7]

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1-100 µM) or DMSO vehicle control for 1-2 hours.[2]

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.[6]

-

-

Sample Collection:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the cell culture supernatant for TNF-α measurement.

-

-

TNF-α Quantification (ELISA):

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody against human TNF-α.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the wells and add a biotinylated detection antibody.

-

After another incubation and wash, add streptavidin-HRP.

-

Finally, add a substrate solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the concentration of TNF-α in each sample using the standard curve.

-

Determine the dose-dependent inhibition of TNF-α release by this compound.

-

Immunoprecipitation and Western Blot for p65 Acetylation

This protocol details the procedure to assess the effect of this compound on the acetylation status of the NF-κB p65 subunit.

Materials:

-

Treated cell pellets from the TNF-α release assay or a separate experiment

-

Lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

-

Antibody against acetylated p65 (Lys310)

-

Antibody against total p65

-

Protein A/G agarose (B213101) or magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

ECL detection reagents and imaging system

Procedure:

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-acetylated p65 (Lys310) antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against total p65 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the acetylated p65 signal to the total p65 levels in the input lysates to determine the relative change in p65 acetylation upon treatment with this compound.

-

In Vitro SIRT1 Activity Assay

This protocol provides a method to confirm that this compound activates SIRT1 deacetylase activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

This compound

-

SIRT1 assay buffer

-

Developer solution (specific to the kit)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

-

Compound Addition:

-

Add different concentrations of this compound or a vehicle control to the wells of a 96-well plate.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Signal Development:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution according to the kit instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of SIRT1 activation by this compound relative to the vehicle control.

-

Determine the EC50 value for this compound-mediated SIRT1 activation.

-

This guide provides a comprehensive technical overview of the role of this compound in suppressing the NF-κB pathway. The provided data and protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

CAY10602: A Sirtuin 1 Activator with Emerging Potential in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: CAY10602 is a potent and specific small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. Emerging evidence suggests that SIRT1 activation by this compound may represent a promising therapeutic strategy in oncology by modulating key signaling pathways involved in cancer cell proliferation, survival, and chemoresistance. This technical guide provides an in-depth overview of the applications of this compound in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cancer cell lines, providing researchers with a comparative overview of its activity.

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| HCT116 Oxa-R | Colorectal Cancer | 20 µM | Decreased IC50 of oxaliplatin (B1677828), reversing drug resistance. | [1] |

| HCT116 Oxa-R | Colorectal Cancer | 20 µM | Inhibited expression of the glycolysis-related protein PKM2. | [1] |

| Du145-R | Prostate Cancer | 1.25-5 µM | Co-treatment with docetaxel (B913) or cabazitaxel (B1684091) restored taxane (B156437) susceptibility. | [2] |

| 22Rv1-R | Prostate Cancer | 1.25-5 µM | Co-treatment with docetaxel or cabazitaxel restored taxane susceptibility. | [2] |

| A549 | Lung Cancer | 5 µM | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased levels of iron and malondialdehyde. | [3] |

| MDA-MB-231 | Breast Cancer | 5 µM | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased levels of iron and malondialdehyde. | [3] |

| Hs 578T | Breast Cancer | 5 µM | Decreased expression of GPX4, SLC7A11, and SLC3A2; increased levels of iron and malondialdehyde. | [3] |

| THP-1 | Leukemia | 20 and 60 µM | Inhibited LPS-induced TNF-α release. | [3][4] |

Core Mechanism of Action: SIRT1 Activation

This compound functions as a direct activator of SIRT1. SIRT1, in turn, deacetylates a wide range of protein targets, including transcription factors, DNA repair proteins, and metabolic enzymes. This deacetylation activity is central to the anti-cancer effects observed with this compound. One of the most well-documented consequences of SIRT1 activation is the inhibition of the pro-inflammatory and pro-survival NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the effects of this compound in cancer cell lines. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Cell Viability Assay (SRB Assay)

This protocol is adapted from a study investigating the effect of this compound on taxane-resistant prostate cancer cells.[2]

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Trizma base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

-

After treatment, fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dissolve the bound SRB dye by adding 200 µL of 10 mM Trizma base to each well.

-

Measure the absorbance at 564 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This is a standard protocol for detecting apoptosis by flow cytometry.[5][6][7][8]

Materials:

-

This compound-treated and untreated cancer cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with this compound for the desired time. Include an untreated control.

-

Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, use a gentle detachment method.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry immediately (within 1 hour).

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the determination of the cell cycle distribution of a cell population.[9][10][11]

Materials:

-

This compound-treated and untreated cancer cells

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest approximately 1 x 10^6 cells and wash once with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for longer).

-

Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Data Interpretation: The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in different phases of the cell cycle:

-

G0/G1 phase: 2n DNA content

-

S phase: Between 2n and 4n DNA content

-

G2/M phase: 4n DNA content

Signaling Pathways Modulated by this compound in Cancer

Beyond NF-κB, SIRT1 activation by this compound can influence other critical pathways in cancer cells. For instance, in colorectal cancer, this compound has been shown to inhibit the expression of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Furthermore, SIRT1 can deacetylate and regulate the activity of the tumor suppressor p53 and its downstream targets like Bax and Cytochrome c, potentially influencing apoptosis.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of SIRT1 in cancer biology. The available data indicate its potential to modulate key cancer-related pathways, leading to reduced cell viability, induction of apoptosis, and reversal of drug resistance. However, further research is needed to fully elucidate its mechanism of action across a broader range of cancer types and to establish its in vivo efficacy and safety profile. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of this compound in oncology.

References

- 1. NAD+/SIRT1 pathway regulates glycolysis to promote oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. scispace.com [scispace.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

CAY10602: A Potent Modulator of TNF-α Production via SIRT1 Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CAY10602 on Tumor Necrosis Factor-alpha (TNF-α) production. This compound is a known activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a critical role in cellular processes, including inflammation. This document details the mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for studying its activity.

Core Mechanism of Action: SIRT1-Mediated NF-κB Inhibition

This compound exerts its inhibitory effect on TNF-α production primarily through the activation of SIRT1. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the transcription factor Nuclear Factor-kappa B (NF-κB) is activated. A key step in this activation is the acetylation of the p65/RelA subunit of NF-κB. Acetylated p65/RelA promotes the transcription of pro-inflammatory genes, including TNF-α.

This compound, as a SIRT1 activator, enhances the deacetylase activity of SIRT1. SIRT1 then directly targets and deacetylates the p65 subunit of NF-κB at lysine (B10760008) 310. This deacetylation leads to the suppression of NF-κB transcriptional activity, thereby reducing the expression and subsequent release of TNF-α.

Data Presentation: Quantitative Effects of this compound on TNF-α Production

The following table summarizes the quantitative data on the inhibition of TNF-α production by this compound in a key experimental model.

| Cell Line | Stimulant | This compound Concentration | TNF-α Inhibition | Reference |

| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 20 µM | Strong Suppression | [1][2] |

| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 60 µM | Strong Suppression | [1][2] |

Note: The referenced study identified this compound as "compound 1" and demonstrated its potent SIRT1-activating and anti-inflammatory properties. While a precise IC50 value was not reported, the study highlighted significant suppression of TNF-α at the tested concentrations.

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to determine the effect of this compound on LPS-induced TNF-α production in THP-1 human monocytic cells.

Objective: To quantify the dose-dependent inhibition of TNF-α secretion by this compound in LPS-stimulated THP-1 cells.

Materials:

-

This compound (Cayman Chemical or equivalent)

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO (for dissolving this compound)

-

Human TNF-α ELISA kit

-

24-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Plating:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Plate THP-1 cells at a density of 1.2 x 10^6 cells/mL in a 24-well plate (0.5 x 10^6 cells per well in 0.4 mL of medium).[2]

-

Optional for macrophage differentiation: Treat THP-1 cells with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into macrophage-like cells. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before treatment.

-

-

Compound Preparation and Pre-treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

-

Pre-incubate the cells with the various concentrations of this compound for 1 hour at 37°C.[2] Include a vehicle control (medium with the same final concentration of DMSO).

-

-

LPS Stimulation:

-

Following the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production. Do not add LPS to the negative control wells.

-

Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and TNF-α Measurement:

-

After the incubation period, centrifuge the plates to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample based on the standard curve.

-

Determine the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

-

If a sufficient range of concentrations is tested, calculate the IC50 value (the concentration of this compound that inhibits 50% of the LPS-induced TNF-α production).

-

Mandatory Visualization

The following diagram illustrates the signaling pathway through which this compound inhibits TNF-α production.

This compound inhibits TNF-α by activating SIRT1, which deacetylates NF-κB p65.

References

CAY10602: A Technical Guide to its Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10602 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and inflammation. By activating SIRT1, this compound has been shown to modulate downstream signaling pathways, notably inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the chemical structure of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, is a synthetic compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | [1] |

| Synonyms | CAY-10602, SIRT1 Activator II | [1] |

| Molecular Formula | C22H15FN4O2S | [1] |

| Molecular Weight | 418.45 g/mol | [1] |

| CAS Number | 374922-43-7 | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO |

Quantitative Data

This compound has been demonstrated to be a potent activator of SIRT1 and an effective inhibitor of inflammatory responses. The following table summarizes key quantitative data regarding its activity.

| Assay | Cell Line | Parameter | Value | Reference |

| TNF-α Release Inhibition | THP-1 | IC70 | 60 µM | |

| TNF-α Release Suppression | THP-1 | Effective Concentration | 20 - 60 µM | [1] |

Mechanism of Action

This compound functions as an allosteric activator of SIRT1.[2] This means it binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. The primary downstream effect of this compound-mediated SIRT1 activation is the inhibition of the NF-κB signaling pathway.

SIRT1 directly deacetylates the p65 subunit of the NF-κB complex. Deacetylation of p65 prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as Tumor Necrosis Factor-alpha (TNF-α). By enhancing the deacetylase activity of SIRT1, this compound effectively suppresses the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS).

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Experimental Protocols

SIRT1 Activation Assay (Fluorogenic)

This protocol describes a method to measure the in vitro activation of SIRT1 by this compound using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) and a fluorescent reporter group)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

NAD+ solution

-

This compound solution (in DMSO)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control

-

Developer solution (specific to the substrate used)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

Add this compound at various concentrations to the wells of the microplate. Include wells with vehicle control (DMSO) and a known SIRT1 inhibitor.

-

Add the recombinant SIRT1 enzyme to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at room temperature for a specified time to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent activation of SIRT1 by this compound relative to the vehicle control.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to determine the inhibitory effect of this compound on NF-κB activation in THP-1 monocytic cells.

Materials:

-

THP-1 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound solution (in DMSO)

-

96-well white or clear-bottom microplate

-

Luciferase assay reagent or flow cytometer (for GFP)

-

Luminometer or flow cytometer

Procedure:

-

Seed the THP-1 reporter cells into a 96-well microplate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.

-

Incubate the cells for a specified time (e.g., 6-8 hours).

-

If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

If using a GFP reporter, harvest the cells and analyze GFP expression by flow cytometry.

-

Calculate the percent inhibition of NF-κB activation by this compound relative to the LPS-stimulated control.

TNF-α Release Assay (ELISA)

This protocol describes the measurement of TNF-α released from LPS-stimulated THP-1 cells following treatment with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound solution (in DMSO)

-

Human TNF-α ELISA kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed THP-1 cells into a 96-well microplate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

-

Incubate the cells for a specified time (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the concentration of TNF-α in each sample using a standard curve.

-

Determine the percent inhibition of TNF-α release by this compound relative to the LPS-stimulated control.

References

CAY10602: A Technical Guide for Researchers

CAY10602 is a potent, cell-permeable small molecule activator of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in biomedical research.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 374922-43-7 |

| Molecular Formula | C₂₂H₁₅FN₄O₂S |

| Molecular Weight | 418.4 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| Solubility | DMF: 20 mg/mL; DMSO: 20 mg/mL |

Mechanism of Action and Signaling Pathways

This compound functions as a direct activator of SIRT1, an NAD⁺-dependent deacetylase. SIRT1 exerts its biological effects by deacetylating a wide range of protein substrates, including histones and various transcription factors. The activation of SIRT1 by this compound leads to the modulation of several key signaling pathways, most notably the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

SIRT1 and NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation. In response to stimuli such as lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α).

SIRT1 activation by this compound interferes with this cascade by directly deacetylating the p65 subunit of NF-κB at lysine (B10760008) 310. This deacetylation event inhibits the transcriptional activity of NF-κB, thereby suppressing the expression of its target genes and reducing the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells

This protocol describes how to assess the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α secretion from human monocytic THP-1 cells stimulated with LPS.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin (B12071052)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Human TNF-α ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 24-well plate.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 20, 60 µM) or vehicle (DMSO) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 4-6 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

CAY10602: A Comprehensive Technical Review of a SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10602 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. By activating SIRT1, this compound has demonstrated potential therapeutic effects in preclinical studies, particularly in models of inflammation and age-related diseases. This technical guide provides an in-depth review of the existing literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and development efforts.

Pharmacological Profile

This compound is a potent activator of SIRT1.[1][2] Its chemical name is 3-(benzenesulfonyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine.

Quantitative Data

While specific EC50 values for SIRT1 activation and IC50 values for downstream effects are not consistently reported across the literature, the following data provides insight into the potency of this compound.

| Parameter | Value | Cell Line/System | Reference |

| TNF-α Suppression | IC70 ≈ 60 µM | LPS-stimulated THP-1 cells | |

| TNF-α Inhibition | ~75% inhibition at 60 µM | LPS-stimulated THP-1 cells | [3][4] |

Note: The IC70 value represents the concentration at which 70% of the TNF-α response is inhibited. Further studies are required to determine a precise IC50 value. The EC50 for direct SIRT1 activation by this compound is not currently available in the public domain and represents a critical data gap.

Mechanism of Action: SIRT1 Activation and NF-κB Inhibition

This compound functions as a SIRT1 activator. SIRT1, in turn, can deacetylate various substrates, including transcription factors, to modulate their activity. One of the key downstream effects of this compound-mediated SIRT1 activation is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In response to stimuli such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α.

SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. By activating SIRT1, this compound enhances the deacetylation of p65, leading to a reduction in the expression of NF-κB target genes like TNF-α.

Caption: this compound activates SIRT1, which inhibits the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols in the field.

In Vitro TNF-α Suppression Assay

This assay is designed to quantify the inhibitory effect of this compound on the production of TNF-α in a human monocytic cell line stimulated with LPS.

1. Cell Culture:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

-

Seed THP-1 cells into 24-well plates at a density of 1 x 10^6 cells/mL.

-

Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., a serial dilution from 1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) from E. coli to induce TNF-α production.

-

Include a vehicle control (DMSO) and a positive control (LPS stimulation without this compound).

-

Incubate the plates for 4-6 hours at 37°C.

3. TNF-α Quantification:

-

Centrifuge the plates to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

-

Generate a dose-response curve by plotting the percentage of TNF-α inhibition against the log concentration of this compound.

-

Calculate the IC50 or IC70 value from the dose-response curve using non-linear regression analysis.

Caption: Workflow for the in vitro TNF-α suppression assay.

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol describes a method to measure the direct activation of recombinant human SIRT1 by this compound using a fluorogenic substrate.

1. Reagents and Materials:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue adjacent to a fluorophore and a quencher).

-

NAD+ solution.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

96-well black microplates.

-

Fluorometric plate reader.

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+ (final concentration, e.g., 500 µM), and the fluorogenic SIRT1 substrate (final concentration, e.g., 100 µM).

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).

-

Add the recombinant SIRT1 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

3. Fluorescence Measurement:

-

Measure the fluorescence intensity at an appropriate excitation and emission wavelength for the specific fluorogenic substrate used. Deacetylation of the substrate by SIRT1 leads to a conformational change that separates the fluorophore and quencher, resulting in an increase in fluorescence.

4. Data Analysis:

-

Plot the fluorescence intensity (or reaction rate) against the log concentration of this compound.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal activation, using non-linear regression.

In Vivo Model of Retinal Degeneration

This section outlines a general protocol for evaluating the therapeutic potential of this compound in a mouse model of retinal degeneration. The specific details of administration route and dosage would need to be optimized in dedicated studies.

1. Animal Model:

-

Use a well-established mouse model of retinal degeneration, such as the N-methyl-N-nitrosourea (MNU)-induced model or a genetic model (e.g., rd10 mice).

-

House animals under controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. This compound Administration (Hypothetical):

-

Route of Administration: Intravitreal or intraperitoneal injection are common routes for delivering therapeutics to the retina.

-

Dosage: A dose-ranging study would be necessary to determine the optimal therapeutic dose. Based on in vitro data, a starting point for in vivo studies could be in the range of 1-10 mg/kg for systemic administration.

-

Formulation: this compound can be formulated in a vehicle such as a solution containing DMSO and polyethylene (B3416737) glycol.

-

Treatment Schedule: Administer this compound either prophylactically (before the onset of degeneration) or therapeutically (after the onset of degeneration). The frequency of administration will depend on the pharmacokinetic properties of the compound.

3. Efficacy Evaluation:

-

Electroretinography (ERG): Measure retinal function by ERG at various time points to assess the preservation of photoreceptor function.

-

Optical Coherence Tomography (OCT): Perform in vivo imaging of the retina to measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.

-

Histology and Immunohistochemistry: At the end of the study, euthanize the animals and collect the eyes for histological analysis. Stain retinal sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphology and perform immunohistochemistry for markers of apoptosis (e.g., TUNEL assay) and retinal cell types.

4. Data Analysis:

-

Compare the functional and structural outcomes in the this compound-treated group to a vehicle-treated control group using appropriate statistical tests.

Conclusion and Future Directions

This compound is a promising SIRT1 activator with demonstrated anti-inflammatory properties. The available data suggests its potential for the treatment of diseases characterized by inflammation and cellular stress, such as certain forms of retinal degeneration. However, to advance the development of this compound, several key knowledge gaps need to be addressed.

Future research should focus on:

-

Determining the EC50 for SIRT1 activation and the IC50 for TNF-α inhibition. This will provide a more precise understanding of the compound's potency.

-

Elucidating the full spectrum of its mechanism of action. Beyond NF-κB, investigating the effects of this compound on other SIRT1 targets will provide a more comprehensive understanding of its biological effects.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies. This will inform optimal dosing and administration routes for in vivo studies.

-

Performing comprehensive preclinical efficacy and safety studies. Evaluating this compound in a wider range of disease models will be crucial for its clinical translation.

This technical guide provides a solid foundation for researchers and drug developers interested in this compound. By addressing the identified knowledge gaps, the full therapeutic potential of this SIRT1 activator can be explored.

References

Methodological & Application

Application Notes: In Vitro Experimental Protocols for CAY10602

Audience: Researchers, scientists, and drug development professionals.

Introduction: CAY10602 is a synthetic small molecule identified as a potent activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.[1][2][3] SIRT1 plays a crucial role in regulating a variety of cellular processes, including transcription, apoptosis, inflammation, and stress resistance.[4] As a SIRT1 activator, this compound has been shown to suppress the NF-κB-dependent induction of TNF-α, upregulate PPARδ-mediated transcription, and exhibit anti-inflammatory and insulin-sensitizing properties.[1] It has also been investigated for its effects on ferroptosis and its potential to protect against oxidative stress-induced cell death.[5][6] These application notes provide detailed protocols for the in vitro characterization of this compound.

Data Presentation

Table 1: this compound Efficacy and Potency This table summarizes the effective concentrations and inhibitory values of this compound in various in vitro assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| TNF-α Release Inhibition | THP-1 | IC70 | 60 µM | |

| TNF-α Release Inhibition | THP-1 | Effective Concentration | 20 - 60 µM | [1][5] |

| Ferroptosis Induction | A549, MDA-MB-231, Hs 578T | Effective Concentration | 5 µM | [5] |

| Apoptosis & Lipid Accumulation Reduction | HepG2 | Effective Concentration | 20 µM | [5] |

| Oxidative Stress Attenuation | ARPE-19 | Not Specified | Not Specified | [6] |

Table 2: Physicochemical Properties of this compound This table provides key physicochemical properties for this compound.

| Property | Value | Reference |

| Molecular Weight | 418.44 g/mol | [1] |

| Molecular Formula | C₂₂H₁₅FN₄O₂S | [1] |

| Purity | >95% | |

| Solubility (DMSO) | ≥25 mM (up to 133.83 mM) | [3] |

| Appearance | Solid Powder | [1] |

Experimental Protocols

Protocol for SIRT1 Deacetylase Activity Assay

This protocol is a general method to confirm the direct effect of this compound on SIRT1 enzymatic activity using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)

-

NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing trypsin)

-

SIRT1 inhibitor (e.g., Nicotinamide) for control

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Mixture Preparation: In each well of a 384-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺.

-

Add Compounds: Add the serially diluted this compound to the respective wells. Include the following controls:

-

Positive Control (100% Activity): Vehicle (DMSO) only.

-

Negative Control (Background): No SIRT1 enzyme.

-

Inhibitor Control: A known SIRT1 inhibitor.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Stop Reaction: Stop the deacetylation reaction by adding the developer solution. The developer typically contains a protease (trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.[7]

-

Developer Incubation: Incubate for an additional 30 minutes at 37°C to allow for the developer reaction to complete.[7]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).[7]

-

Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% activation).

Protocol for TNF-α Release Inhibition Assay in THP-1 Cells

This protocol determines the ability of this compound to suppress inflammation in a cellular model.[1][5]

Materials:

-

THP-1 human monocytic cells

-

RPMI-1640 medium with 10% FBS

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

-

LPS (Lipopolysaccharide)

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 60 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-only treated cells. Plot the results to determine the IC₅₀ or IC₇₀ value.

Protocol for Western Blot Analysis of p53 Acetylation

This protocol assesses the effect of this compound on the acetylation status of p53, a known SIRT1 substrate.[8][9]

Materials:

-

Cell line of interest (e.g., HepG2, A549)

-

This compound

-

Cell stress-inducing agent (e.g., Doxorubicin or H₂O₂)

-

RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Nicotinamide, Trichostatin A)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound for a specified time (e.g., 12-24 hours). A positive control group may be treated with a DNA damaging agent to induce p53 acetylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-acetyl-p53, anti-total-p53, anti-β-actin) overnight at 4°C, diluted according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities. Normalize the acetyl-p53 signal to the total-p53 signal to determine the change in p53 acetylation status.

Mandatory Visualizations

Caption: this compound activates SIRT1, leading to deacetylation and modulation of downstream pathways.

Caption: Recommended experimental workflow for the in vitro evaluation of this compound.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Small molecule SIRT1 activators counteract oxidative stress-induced inflammasome activation and nucleolar stress in retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The impact of acetylation and deacetylation on the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green tea polyphenols increase p53 transcriptional activity and acetylation by suppressing class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Preparation of CAY10602 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: CAY10602 is a sirtuin 1 (SIRT1) activator that has been shown to suppress the NF-κB-dependent induction of TNF-α.[1][2][3] Accurate preparation of a this compound stock solution is crucial for achieving reliable and reproducible results in downstream applications. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound due to its high solubilizing capacity.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 418.44 g/mol | [1][5] |

| Molecular Formula | C₂₂H₁₅FN₄O₂S | [1][2][5] |

| Appearance | Crystalline solid / Solid powder | [1][4] |

| Purity | ≥95% | [2][4] |

| Solubility in DMSO | 20 - 41.67 mg/mL (approximately 47.8 - 99.6 mM) | [1][2][3][4] |

| Recommended Storage (Solid) | -20°C for ≥ 4 years | [4] |

| Recommended Storage (Stock Solution in DMSO) | -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][3] |

Experimental Protocol

This protocol details the procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various in vitro assays.

Materials and Equipment:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

-

Optional: Sonicator

Safety Precautions:

-

Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.[6]

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[4]

Step-by-Step Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound and DMSO.

-

Molecular Weight of this compound: 418.44 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Amount of this compound needed = 10 mmol/L * 1 L/1000 mL * 0.001 L * 418.44 g/mol = 0.0041844 g = 4.1844 mg.

-

-

-

Weighing: Carefully weigh out 4.18 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Note: For small quantities of powder, it is often more accurate to add the solvent directly to the original vial to dissolve the entire contents, thereby avoiding weighing errors.[7] If you do this, calculate the volume of DMSO needed to achieve the desired concentration based on the total mass of the compound provided by the manufacturer.

-

-

Solubilization:

-

Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

Visually inspect the solution to ensure that all the solid has dissolved. If not, continue vortexing.

-

If the compound does not fully dissolve with vortexing, sonication may be required to facilitate dissolution.[1]

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Dilution to Working Concentration:

For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous buffer or cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).[7]

-

Example: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

Diagrams

Caption: Workflow for preparing this compound stock solution in DMSO.

References

- 1. xcessbio.com [xcessbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lifetein.com [lifetein.com]

- 7. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

Application Notes and Protocols: CAY10602 Treatment of THP-1 Cells for Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological process implicated in a wide range of diseases. The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study the mechanisms of inflammation and to screen for potential anti-inflammatory therapeutics. Upon differentiation into macrophage-like cells with phorbol (B1677699) 12-myristate 13-acetate (PMA), THP-1 cells become responsive to inflammatory stimuli such as lipopolysaccharide (LPS), leading to the activation of key signaling pathways and the production of pro-inflammatory cytokines.

CAY10602 is a potent inhibitor of Bromodomain and Extra-Terminal (BET) proteins, which are critical readers of histone acetylation and regulators of gene transcription. BET inhibitors have emerged as a promising class of anti-inflammatory agents by their ability to suppress the expression of inflammatory genes. This document provides detailed protocols for the use of this compound in THP-1 cell-based inflammation studies, guidance on data presentation, and visualizations of the key signaling pathways involved.

Disclaimer: Publicly available literature lacks specific quantitative data and detailed protocols for the direct application of this compound on THP-1 cells. The following protocols and data tables are presented as a generalized guide for testing BET inhibitors in this model system, based on established methodologies for similar compounds and inflammatory assays. Researchers should perform dose-response experiments to determine the optimal concentrations of this compound for their specific experimental setup.

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following are example templates for presenting dose-response data for this compound on cytokine production and cell viability.

Table 1: Example Data - Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages.

| Treatment | Concentration (nM) | IL-6 (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD |

| Vehicle Control | - | 50.2 ± 5.1 | 85.7 ± 9.3 | 30.1 ± 3.5 |

| LPS (100 ng/mL) | - | 4580.3 ± 210.5 | 6250.1 ± 350.8 | 1520.6 ± 120.2 |

| This compound + LPS | 10 | 3890.7 ± 180.2 | 5312.5 ± 290.4 | 1305.8 ± 110.9 |

| This compound + LPS | 50 | 2540.1 ± 150.6 | 3470.9 ± 210.1 | 850.4 ± 75.3 |

| This compound + LPS | 100 | 1275.6 ± 95.3 | 1750.3 ± 150.7 | 430.2 ± 40.1 |

| This compound + LPS | 500 | 450.2 ± 40.8 | 615.8 ± 55.6 | 155.7 ± 18.2 |

Table 2: Example Data - Effect of this compound on THP-1 Macrophage Viability.

| Treatment | Concentration (nM) | Cell Viability (%) ± SD |

| Vehicle Control | - | 100 ± 4.5 |

| This compound | 10 | 99.5 ± 3.8 |

| This compound | 50 | 98.7 ± 4.1 |

| This compound | 100 | 97.2 ± 5.0 |

| This compound | 500 | 95.8 ± 4.7 |

| This compound | 1000 | 90.3 ± 6.2 |

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

This protocol describes the standard procedure for maintaining THP-1 monocytes and differentiating them into macrophage-like cells using PMA.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 96-well cell culture plates

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

THP-1 Monocyte Culture:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in suspension at a density between 2 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

-

Subculture every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh culture medium.

-

-

Differentiation into Macrophages:

-

Seed THP-1 monocytes into the desired culture plates (e.g., 1 x 10^6 cells/mL in a 6-well plate or 5 x 10^4 cells/well in a 96-well plate).

-

Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

-

Incubate the cells for 48-72 hours at 37°C with 5% CO2. During this time, the cells will adhere to the plate and differentiate into macrophages.

-

After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS.

-

Add fresh, PMA-free culture medium to the cells and allow them to rest for 24 hours before proceeding with experiments.

-

Protocol 2: this compound Treatment and LPS Stimulation

This protocol outlines the procedure for treating differentiated THP-1 macrophages with this compound followed by stimulation with LPS to induce an inflammatory response.

Materials:

-

Differentiated THP-1 macrophages (from Protocol 1)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Complete RPMI-1640 medium (as in Protocol 1)

-

DMSO (for dissolving this compound)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Aspirate the medium from the rested, differentiated THP-1 macrophages and add the medium containing the different concentrations of this compound. Include a vehicle control well containing the same final concentration of DMSO.

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C with 5% CO2.

-

-

LPS Stimulation:

-

After the pre-incubation period, add LPS directly to the wells to a final concentration of 100 ng/mL.

-

Include a control group of cells treated with this compound but not stimulated with LPS to assess any intrinsic effects of the compound.

-

Incubate the plates for the desired time period (e.g., 6-24 hours) at 37°C with 5% CO2. The optimal incubation time may vary depending on the specific cytokine being measured.

-

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture supernatants from Protocol 2

-

ELISA kits for human IL-6, TNF-α, and IL-1β

-

Microplate reader

Procedure:

-

Supernatant Collection:

-

After the LPS stimulation period, carefully collect the cell culture supernatants from each well.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

-

Transfer the cleared supernatants to fresh tubes. Samples can be stored at -80°C for later analysis or used immediately.

-

-

ELISA Procedure:

-

Perform the ELISA for IL-6, TNF-α, and IL-1β according to the manufacturer's instructions provided with the specific kits.

-

Briefly, this typically involves adding the supernatants (and standards) to antibody-coated plates, followed by incubation, washing steps, addition of a detection antibody, a substrate solution, and finally a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the provided standards and calculate the concentration of each cytokine in the samples.

-

Present the data as pg/mL or ng/mL, as shown in the example data tables.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the inflammatory response in THP-1 cells and the proposed mechanism of action for this compound as a BET inhibitor.

Caption: NF-κB signaling pathway in LPS-stimulated THP-1 cells and inhibition by this compound.

Caption: NLRP3 inflammasome activation in THP-1 cells and potential inhibition by this compound.

Caption: Experimental workflow for this compound treatment of THP-1 cells.

Application Notes and Protocols for CAY10602 in A549 Lung Cancer Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction